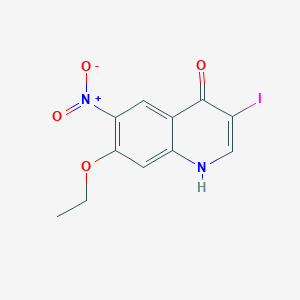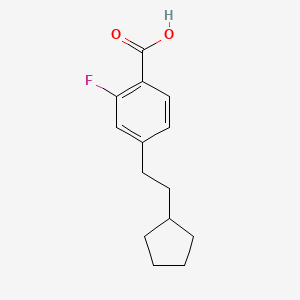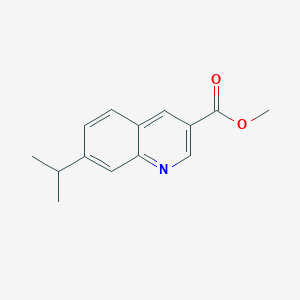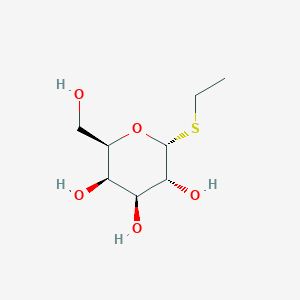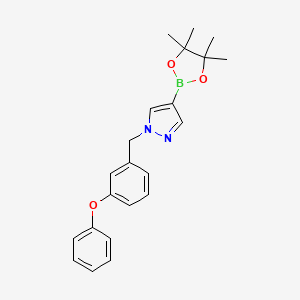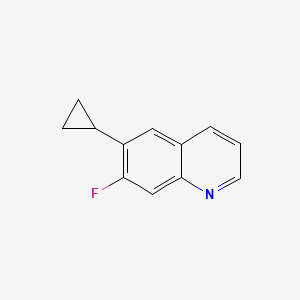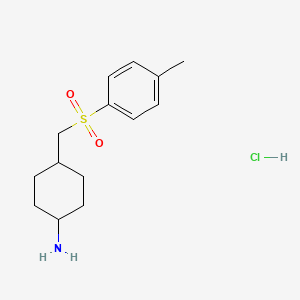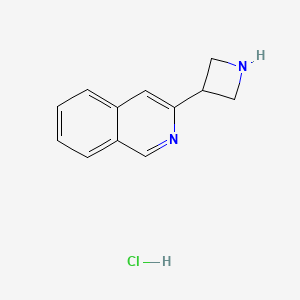
3-(3-Azetidinyl)isoquinoline Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified by the code “MFCD32662346” is a chemical entity with specific properties and applications. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32662346” involves a series of chemical reactions starting from readily available precursors. The specific synthetic route and reaction conditions depend on the desired purity and yield of the compound. Common methods include:
Step 1: Initial reaction involving the coupling of precursor molecules under controlled temperature and pressure conditions.
Step 2: Purification of the intermediate product through crystallization or chromatography.
Step 3: Final reaction to obtain the target compound, often involving specific catalysts and solvents to enhance the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of “MFCD32662346” is scaled up using large reactors and continuous flow systems. The process is optimized for cost-effectiveness and efficiency, ensuring high yield and purity. Key steps include:
Bulk synthesis: Using large quantities of starting materials and optimized reaction conditions.
Purification: Employing industrial-scale chromatography or distillation techniques.
Quality control: Ensuring the final product meets the required specifications through rigorous testing.
化学反应分析
Types of Reactions
“MFCD32662346” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of specific functional groups with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, or bases are used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a range of substituted derivatives.
科学研究应用
“MFCD32662346” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which “MFCD32662346” exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact mechanism depends on the context of its use, such as its role in a biological system or a chemical reaction.
属性
分子式 |
C12H13ClN2 |
|---|---|
分子量 |
220.70 g/mol |
IUPAC 名称 |
3-(azetidin-3-yl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C12H12N2.ClH/c1-2-4-10-8-14-12(5-9(10)3-1)11-6-13-7-11;/h1-5,8,11,13H,6-7H2;1H |
InChI 键 |
JXYVFDPAVLBRPY-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=CC3=CC=CC=C3C=N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetonitrile](/img/structure/B15338714.png)
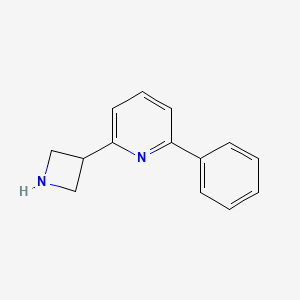
![N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B15338720.png)
